molecular formula C19H23N3O3 B11987872 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11987872
M. Wt: 341.4 g/mol
InChI Key: GXHJDFKWUBEMIV-XSFVSMFZSA-N
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Description

2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and is characterized by its methoxy and phenol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol, resulting in the formation of the imine compound . The reaction is usually carried out at room temperature and yields a high purity product after filtration and washing with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sodium borohydride or lithium aluminum hydride can enhance the reduction steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include secondary amines, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Methoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol
  • 2-Methoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-methoxy-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C19H23N3O3/c1-24-17-8-4-3-7-16(17)21-10-12-22(13-11-21)20-14-15-6-5-9-18(25-2)19(15)23/h3-9,14,23H,10-13H2,1-2H3/b20-14+

InChI Key

GXHJDFKWUBEMIV-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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